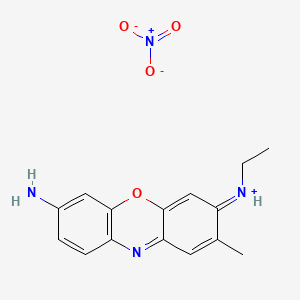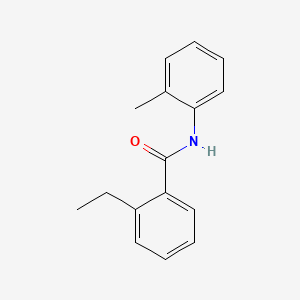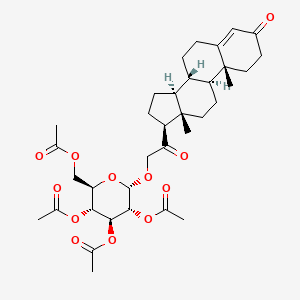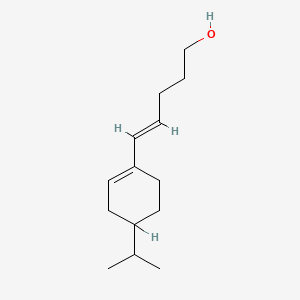
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol is an organic compound with the molecular formula C14H24O It is characterized by a cyclohexene ring substituted with an isopropyl group and a pentenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isopropylcyclohexene.
Grignard Reaction: A Grignard reagent, such as vinyl magnesium bromide, is added to the 4-isopropylcyclohexene to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Catalytic Hydrogenation: To ensure the selective reduction of double bonds.
Distillation: For the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound may bind to or modify.
Pathways Involved: Metabolic pathways where the compound may act as a substrate or inhibitor, affecting the overall biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Terpinen-4-ol: A similar compound with a cyclohexene ring and an isopropyl group, but with different functional groups.
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one: Another compound with a similar structure but different functional groups.
Uniqueness
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
94278-32-7 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
(E)-5-(4-propan-2-ylcyclohexen-1-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-12(2)14-9-7-13(8-10-14)6-4-3-5-11-15/h4,6-7,12,14-15H,3,5,8-11H2,1-2H3/b6-4+ |
Clave InChI |
MOUSWGFJEQDFJB-GQCTYLIASA-N |
SMILES isomérico |
CC(C)C1CCC(=CC1)/C=C/CCCO |
SMILES canónico |
CC(C)C1CCC(=CC1)C=CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


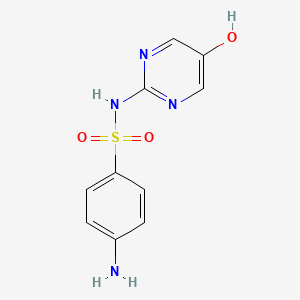
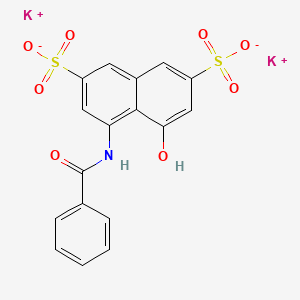
![1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride](/img/structure/B12677717.png)
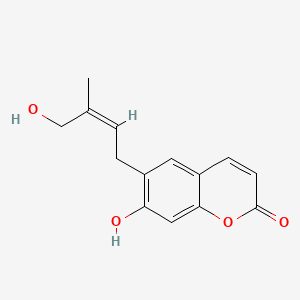
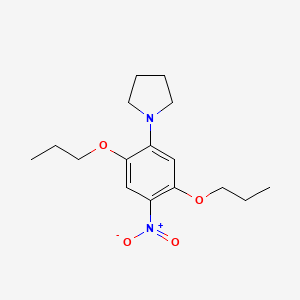
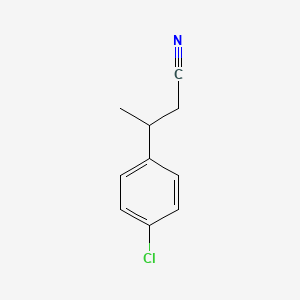

![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)

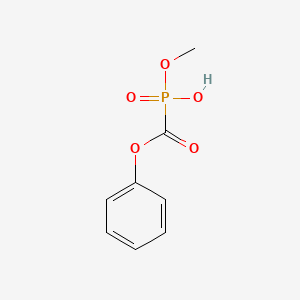
![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)
